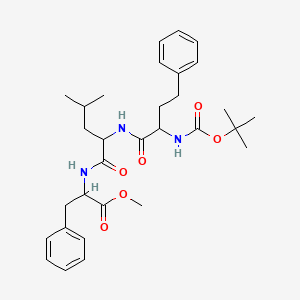![molecular formula C29H30FN2NaO4 B13398940 Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate CAS No. 9031-37-2](/img/structure/B13398940.png)
Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a phenylprop-2-enyl group, and a tetrahydroindazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting with the preparation of the tetrahydroindazole core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The introduction of the fluorophenyl and phenylprop-2-enyl groups is usually accomplished through substitution reactions, using reagents such as fluorobenzene and cinnamyl chloride. The final step involves the esterification of the hept-6-enoate moiety with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl and phenylprop-2-enyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and for developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug development or as a biochemical probe.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with biological targets could lead to the development of new treatments for various diseases, particularly those involving the central nervous system or inflammatory pathways.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various manufacturing processes.
作用機序
The mechanism of action of Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features allow it to fit into binding sites on these targets, potentially inhibiting or activating their function. Pathways involved in its action might include signal transduction cascades, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Flunarizine: A calcium antagonist with a similar fluorophenyl group.
Cinnarizine: Another calcium antagonist with structural similarities.
Loratadine: An antihistamine with a related tetrahydroindazole core.
Uniqueness
Sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate is unique due to its combination of functional groups and structural complexity
特性
CAS番号 |
9031-37-2 |
|---|---|
分子式 |
C29H30FN2NaO4 |
分子量 |
512.5 g/mol |
IUPAC名 |
sodium;7-[2-(4-fluorophenyl)-7-(3-phenylprop-2-enyl)-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H31FN2O4.Na/c30-22-12-14-23(15-13-22)32-27(17-16-24(33)18-25(34)19-28(35)36)26-11-5-10-21(29(26)31-32)9-4-8-20-6-2-1-3-7-20;/h1-4,6-8,12-17,21,24-25,33-34H,5,9-11,18-19H2,(H,35,36);/q;+1/p-1 |
InChIキー |
UVQANHPAAOYLOW-UHFFFAOYSA-M |
正規SMILES |
C1CC(C2=NN(C(=C2C1)C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


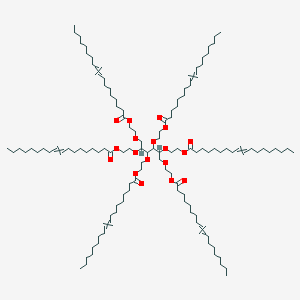
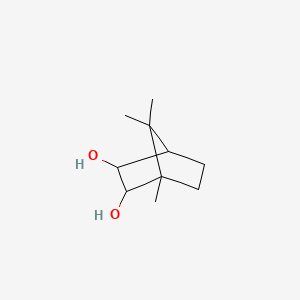
![Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13398870.png)
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B13398877.png)
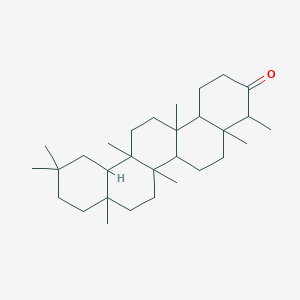
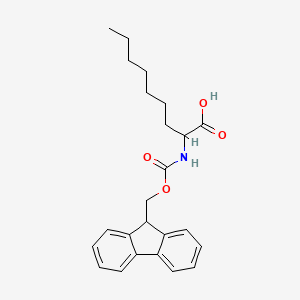

![1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B13398887.png)
![2,5-Bis(2,3-dihydrothieno[3,4-B][1,4]dioxin-5-YL)thiophene](/img/structure/B13398900.png)
![(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid](/img/structure/B13398911.png)
![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13398918.png)
![1,3-Bis[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B13398923.png)
![1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride](/img/structure/B13398934.png)
